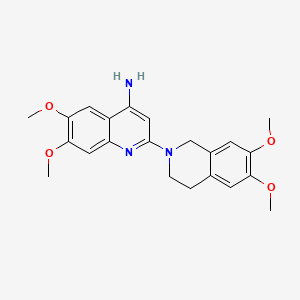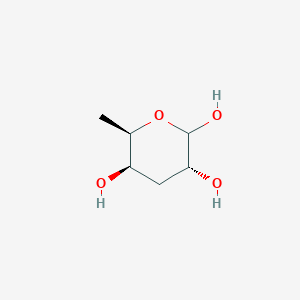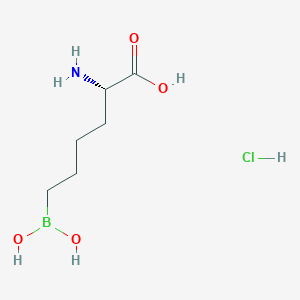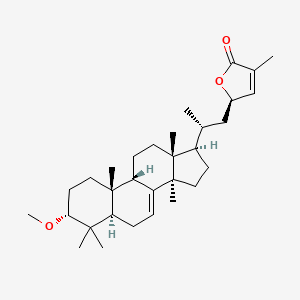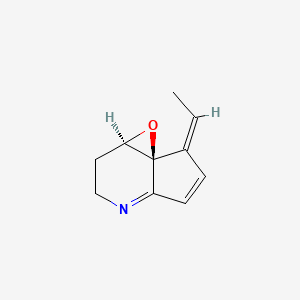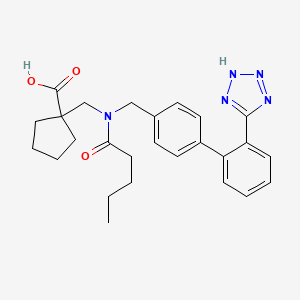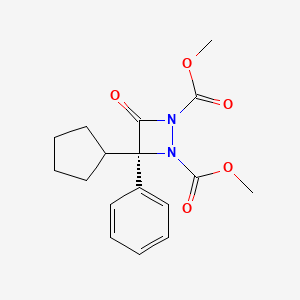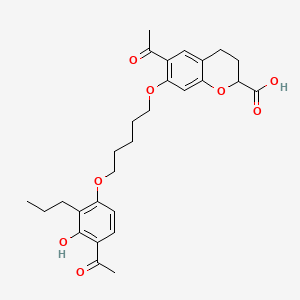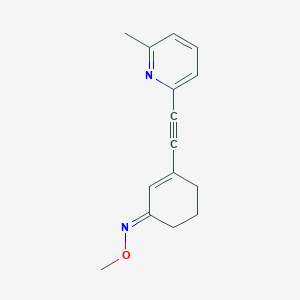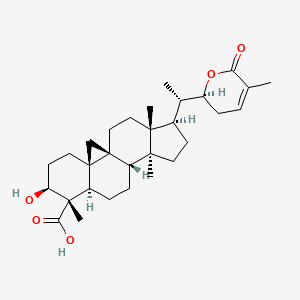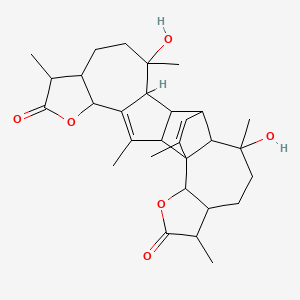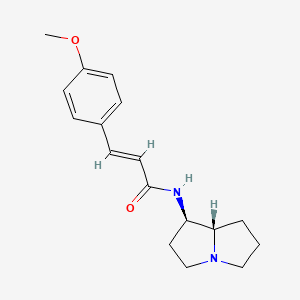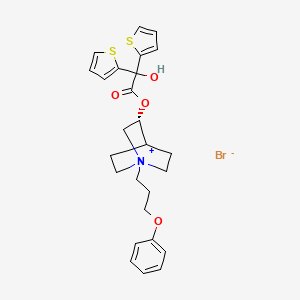
Aclidinium bromide
Overview
Description
Aclidinium bromide is a long-acting, inhaled muscarinic antagonist used primarily as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It was approved in the United States in July 2012 and is known for its ability to improve the quality of life and prevent hospitalization in patients with COPD . This compound is delivered via a multidose dry powder inhaler and is included in the World Health Organization’s List of Essential Medicines .
Mechanism of Action
Target of Action
Aclidinium bromide is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors . It binds to all 5 muscarinic receptor subtypes with a similar affinity . The primary target of this compound is the M3 receptor located at the smooth muscle in the airways .
Mode of Action
This compound’s effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation . By binding to the M3 receptors, this compound prevents acetylcholine from binding to these receptors, thereby inhibiting the bronchoconstriction effects of acetylcholine . This action is dose-dependent and lasts longer than 24 hours .
Biochemical Pathways
The major route of metabolism of this compound is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . This compound is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives .
Pharmacokinetics
This compound is administered via inhalation. Its absorption is rapid, with a median time to maximum concentration (tmax) of 0.08 hours post-dose following single/multiple doses . Aclidinium, along with its metabolites LAS34823 and LAS34850, declines in a bi-phasic manner . The geometric mean half-life is 13.5 hours (single dosing) and 21.4 hours (multiple dosing), while steady state is generally achieved after 5 days of continuous dosing .
Result of Action
The primary result of this compound’s action is bronchodilation . This helps to relieve symptoms of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . This compound can improve quality of life and prevent hospitalization in those with COPD .
Biochemical Analysis
Biochemical Properties
Aclidinium bromide is a competitive and reversible anticholinergic drug that specifically targets acetylcholine muscarinic receptors . It binds to all five muscarinic receptor subtypes with similar affinity . The effects of this compound on the airways are mediated through the M3 receptor at the smooth muscle, causing bronchodilation .
Cellular Effects
This compound’s effects on cells are primarily observed in the smooth muscle cells of the airways. By binding to the M3 receptors on these cells, this compound causes bronchodilation, which helps alleviate symptoms of COPD .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the M3 muscarinic receptors on smooth muscle cells in the airways . This binding is competitive and reversible, preventing acetylcholine from binding to these receptors and causing bronchoconstriction . As a result, this compound helps relax and widen the airways, improving airflow and reducing symptoms in COPD patients .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of action and a long duration of effect . Its effects on the airways are dose-dependent and can last longer than 24 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, it’s known that in dogs, this compound induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses .
Metabolic Pathways
The major route of metabolism of this compound is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . This compound is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .
Transport and Distribution
About 30% of inhaled this compound is deposited in the lung . From the lung, it is absorbed into the bloodstream, reaching highest blood plasma concentrations after five minutes in healthy persons and after 10 to 15 minutes in COPD patients .
Subcellular Localization
The subcellular localization of this compound is primarily at the M3 muscarinic receptors on the smooth muscle cells of the airways . By binding to these receptors, this compound exerts its bronchodilatory effects, helping to alleviate symptoms in COPD patients .
Preparation Methods
The synthesis of aclidinium bromide involves several steps:
Acylation of Quinuclidinol: Quinuclidinol is acylated with methyl chlorooxoacetate to obtain an intermediate compound.
Reaction with 2-Thienylmagnesium Bromide: The intermediate is then reacted with 2-thienylmagnesium bromide.
Formation of this compound: The resulting methyl ester is treated with (3R)-quinuclidinol in the presence of sodium hydride to form this compound
Industrial production methods focus on optimizing yield and purity while minimizing the formation of isomeric and other process-related impurities .
Chemical Reactions Analysis
Aclidinium bromide undergoes several types of chemical reactions:
Hydrolysis: The major route of metabolism for this compound is hydrolysis, both chemically and enzymatically by esterases in the plasma.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its bromide ion.
Common reagents used in these reactions include sodium hydride, methyl chlorooxoacetate, and 2-thienylmagnesium bromide . The major products formed from these reactions are the alcohol and dithienylglycolic acid derivatives .
Scientific Research Applications
Aclidinium bromide has several scientific research applications:
Comparison with Similar Compounds
Aclidinium bromide is compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium bromide and ipratropium bromide:
Tiotropium Bromide: Both aclidinium and tiotropium are used for COPD treatment, but aclidinium has a faster dissociation rate from M2 and M3 receptors compared to tiotropium.
Ipratropium Bromide: Aclidinium has a longer duration of action and a slower dissociation rate from muscarinic receptors compared to ipratropium.
Similar compounds include tiotropium bromide, ipratropium bromide, and other muscarinic antagonists used in respiratory treatments .
Properties
IUPAC Name |
[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKJQPTOJHYDR-QTQXQZBYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185854 | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320345-99-1 | |
| Record name | Aclidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aclidinium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


